Structural and Stereochemical Identity Confirmation of Dracoflavan C2
Dracoflavan C2 possesses a unique and defined stereochemistry that differentiates it from its diastereomer, Dracoflavan C1. The absolute configuration of Dracoflavan C2 has been established through chemical degradation and extensive NMR analysis, which is a critical differentiator for research applications requiring a specific chiral entity [1]. In contrast, no quantitative biological activity data is available to distinguish it from other dracoflavans.
| Evidence Dimension | Stereochemistry / Absolute Configuration |
|---|---|
| Target Compound Data | (1S,5S,13R)-9,19-dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.0²,¹¹.0³,⁸.0¹⁵,²⁰]henicosa-2,8,10,15(20),16,18-hexaen-17-ol [2] |
| Comparator Or Baseline | Dracoflavan C1 (Diastereomer) with configuration (1R,5S,13S)- [3] |
| Quantified Difference | Qualitative difference in stereochemical configuration; quantitative difference not established. |
| Conditions | Structural elucidation via NMR and chemical degradation [1] |
Why This Matters
Procuring the correct diastereomer is essential for studies where stereochemistry dictates biological interaction or for use as a chromatographic reference standard.
- [1] Arnone, A., Nasini, G., Vajna de Pava, O., & Merlini, L. (1997). Constituents of Dragon's Blood. 5. Dracoflavans B1, B2, C1, C2, D1, and D2, new A-type deoxyproanthocyanidins. Journal of Natural Products, 60(10), 971–975. View Source
- [2] Molaid. (n.d.). Dracoflavan C2 [Product Datasheet]. View Source
- [3] Molaid. (n.d.). Dracoflavan C1 [Product Datasheet]. View Source
